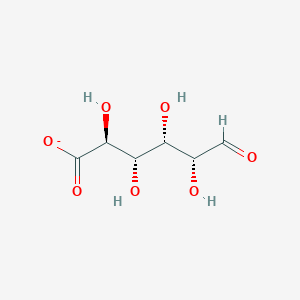
aldehydo-D-glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldehydo-D-glucuronate is a D-glucuronate resulting from the deprotonation of the carboxy group of aldehydo-D-glucuronic acid; the major species at pH 7.3. It is a conjugate base of an aldehydo-D-glucuronic acid.
Scientific Research Applications
Catalytic Applications
Aldehydo-D-glucuronate, also known as D-glucuronic acid (GlcA), has notable applications in catalysis. Lewis-acidic polyoxometalates are used as reusable catalysts for the synthesis of GlcA esters under microwave irradiation. These esters are important in industries such as food and cosmetics for their properties as biosurfactants, emulsifying agents, and stabilizers. This approach is considered eco-friendly as it allows for the recovery of the catalyst and reduces waste (Bosco et al., 2010).
Enzymatic Synthesis
GlcA is used in the enzymatic synthesis of substrates recognized by glucuronoyl esterases, which play a role in biomass degradation and synthesis of valuable chemicals. This involves the use of lipase B from Candida antarctica and kinetic analysis of glucuronoyl esterases from various fungal sources (Katsimpouras et al., 2014).
Biochemical Analysis
In biochemical analysis, D-glucuronate is a key metabolite in detoxification and in synthetic pathways to produce D-glucaric acid. An assay using uronate dehydrogenase from Agrobacterium tumefaciens has been developed for D-glucuronate, offering a more suitable method for systems with many interfering compounds (Moon et al., 2009).
Vitamin C Biosynthesis
D-glucuronate is involved in the biosynthesis of Vitamin C in vertebrates capable of synthesizing it. It's formed from the hydrolysis of UDP-glucuronate and plays a role in ascorbic acid formation, a crucial antioxidant (Linster & Van Schaftingen, 2007).
Green Chemistry
The oxidation of D-glucose to glucuronic acid by high-frequency ultrasound irradiation represents a green chemistry approach. This process avoids the use of (bio)catalysts and yields glucuronic acid instead of glucuronate salt, which is beneficial for downstream processing (Amaniampong et al., 2017).
Kidney Function
Aldehyde reductase, which reduces various aldehydes including glucuronate, plays a role in kidney function and vitamin C biosynthesis. This enzyme is specifically expressed in proximal tubules of the kidney and is important for the catabolism of glucuronate (Barski et al., 2005).
Synthesis of Bioactive Molecules
Glucuronic acid is used in the synthesis of bioactive molecules, such as 1β-acyl glucuronides, important in the metabolism of various drugs. A new method for the chemical synthesis of these molecules has been developed, which is effective for a range of carboxylic acids (Perrie et al., 2005).
properties
Molecular Formula |
C6H9O7- |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1 |
InChI Key |
IAJILQKETJEXLJ-QTBDOELSSA-M |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



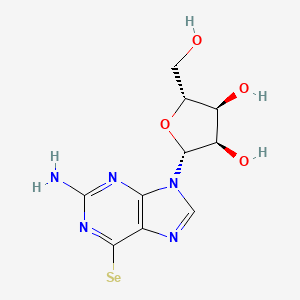



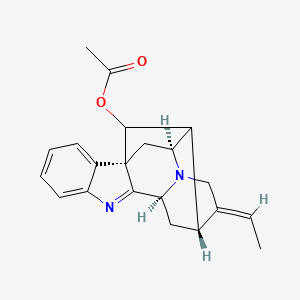
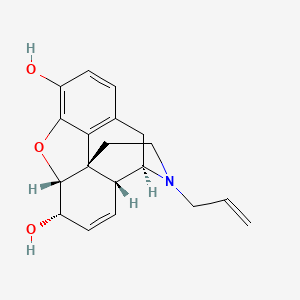
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)


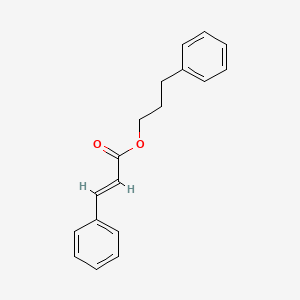
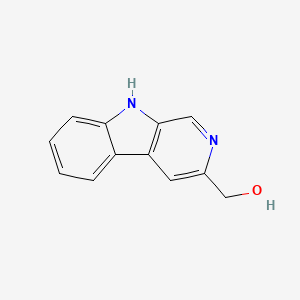
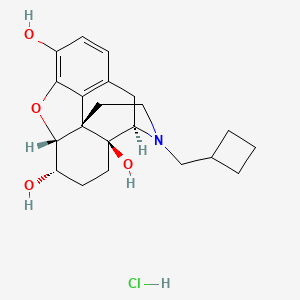

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)